REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[C:10](=[O:11])[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1.[C:12]1([CH:18]([CH2:22][CH3:23])[C:19](O)=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1>CN(C)C=O>[O:11]=[C:10]1[C:4]2[S:3][C:2]([NH:1][C:19](=[O:20])[CH:18]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:22][CH3:23])=[N:6][C:5]=2[CH2:7][CH2:8][CH2:9]1 |f:3.4|
|
Name
|
|
Quantity
|
34 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)CCCC2=O
|
Name
|
|
Quantity
|
33 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
84.1 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
|
Type
|
CUSTOM
|
Details
|
to stir for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by reverse-phase preparative liquid chromatography (31 mg, 0.099 mmol, 49%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
O=C1CCCC=2N=C(SC21)NC(C(CC)C2=CC=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |